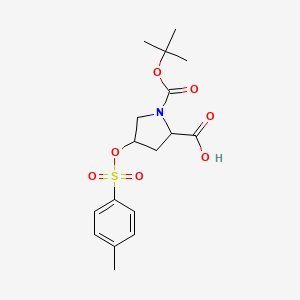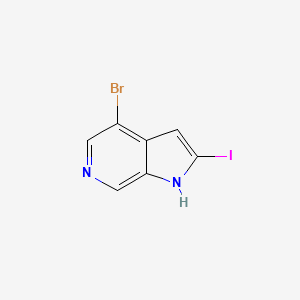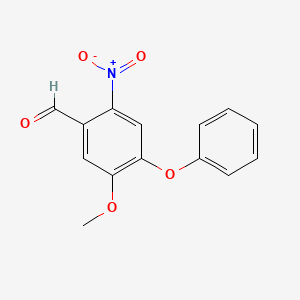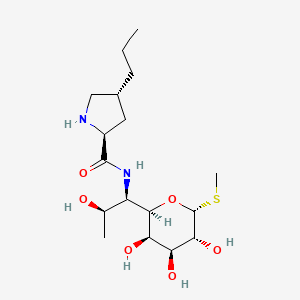
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a tosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the tosyloxy group at the 4-position of the pyrrolidine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Oxidation Reactions: Oxidative conditions can be used to modify the pyrrolidine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrrolidine derivatives, while reduction reactions can produce the free amine form of the compound.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the Boc group can protect the amine functionality during chemical reactions, while the tosyloxy group can act as a leaving group in substitution reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a tosyloxy group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a tosyloxy group.
Uniqueness
The presence of both the Boc and tosyloxy groups in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid makes it unique. The Boc group provides protection for the amine functionality, while the tosyloxy group offers a versatile site for further chemical modifications. This combination of functional groups allows for a wide range of chemical reactions and applications, making the compound highly valuable in synthetic chemistry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXTCRKGOQHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
![1-(4-Methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273571.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)


![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)

![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)
